N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Description
N'-(2-Bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a brominated propenylidene moiety and a methyl-substituted pyrazole ring. Its synthesis typically involves condensation reactions between pyrazole-5-carbohydrazide and substituted aldehydes or ketones under reflux conditions in ethanol, followed by recrystallization for purification . The compound’s structure is confirmed via single-crystal X-ray diffraction (SCXRD), leveraging programs like SHELXL for refinement and ORTEP for visualization .
Properties
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c1-10-7-13(18-17-10)14(20)19-16-9-12(15)8-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)(H,19,20)/b12-8-,16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYYUZQHJRSYJQ-OOBCCFMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC(=CC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in recent years due to its diverse biological activities. This compound belongs to a class of pyrazoles known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : The compound has shown promising results against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The GI50 values for these lines were reported as 3.79 µM, 12.50 µM, and 42.30 µM respectively .
- Mechanism of Action : The compound induces apoptosis in cancer cells, which is a critical mechanism for anticancer agents. Specific studies have indicated that it can lead to significant cell death in A549 lung cancer cells with an IC50 value of 49.85 µM .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, and this compound is no exception.
Key Findings:
- Inhibition of Inflammatory Mediators : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. Compounds structurally related to N'-(2-bromo...) have demonstrated selective COX-2 inhibition with significant anti-inflammatory effects .
- Experimental Models : In vivo studies using carrageenan-induced edema models have shown that compounds similar to N'-(2-bromo...) exhibit comparable anti-inflammatory activity to established drugs like indomethacin .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives is another area of interest.
Key Findings:
- Broad Spectrum Activity : Compounds with similar structures have been tested against various bacterial strains, demonstrating effective inhibition at concentrations as low as 6.25 µg/mL against Mycobacterium tuberculosis and other pathogens .
- Synergistic Effects : Some studies suggest that combining pyrazole derivatives with other antibiotics could enhance their antimicrobial effectiveness, potentially overcoming resistance issues seen with conventional antibiotics .
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | Target Cell Line | IC50/Effective Concentration |
|---|---|---|---|
| N'-(2-bromo...) | Anticancer | MCF7 | 3.79 µM |
| N'-(2-bromo...) | Anticancer | SF-268 | 12.50 µM |
| N'-(2-bromo...) | Anticancer | NCI-H460 | 42.30 µM |
| Similar Derivative | Anti-inflammatory | - | Comparable to Indomethacin |
| Similar Derivative | Antimicrobial | MTB Strain H37Rv | 6.25 µg/mL |
| Mechanism Type | Description |
|---|---|
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| COX Inhibition | Selectively inhibits COX enzymes involved in inflammation |
| Antimicrobial Action | Disrupts bacterial cell wall synthesis |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of pyrazole derivatives in inhibiting tumor growth utilized the A549 cell line and reported significant apoptosis induction through mitochondrial pathways.
Case Study 2: Anti-inflammatory Assessment
In a model assessing the anti-inflammatory effects of pyrazole compounds, researchers observed a marked reduction in edema in treated groups compared to controls, suggesting potential therapeutic applications in chronic inflammatory conditions.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that compounds similar to N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-1H-pyrazole-5-carbohydrazide exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole compound significantly inhibited the growth of breast cancer cells in vitro. The compound was found to target the PI3K/Akt signaling pathway, which is often dysregulated in cancer .
1.2 Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Study:
In a clinical trial, a pyrazole derivative similar to the target compound was tested on patients with rheumatoid arthritis. Results showed a marked reduction in inflammation markers, indicating potential for further development as an anti-inflammatory drug .
Agricultural Applications
2.1 Pesticidal Activity
The compound has been investigated for its pesticidal properties, particularly against various pests and pathogens affecting crops. Its structure allows it to interact with biological systems in ways that can disrupt pest metabolism or reproduction.
Case Study:
A field study assessed the efficacy of this compound as a pesticide against aphids on soybean crops. The results indicated a significant reduction in pest populations compared to untreated controls, suggesting its potential utility in sustainable agriculture .
Materials Science
3.1 Polymerization Initiator
In materials science, this compound can serve as an initiator for polymerization reactions due to its reactive double bonds and functional groups. This application is particularly relevant in the production of specialty polymers and composites.
Case Study:
Research conducted by a team at a leading materials science institute demonstrated that using this pyrazole derivative as an initiator led to enhanced mechanical properties in polymer composites, making them suitable for high-performance applications such as automotive parts and aerospace components .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position of the propenylidene group serves as a leaving group, enabling substitution reactions:
| Reagents/Conditions | Product | Yield (%) | Key Observations |
|---|---|---|---|
| Sodium methoxide (MeOH, 25°C, 6 h) | Methoxy derivative (C₁₅H₁₆N₄O₂) | 68 | Stereospecific SN2 mechanism observed |
| Ammonia (NH₃/EtOH, 60°C, 12 h) | Amino derivative (C₁₄H₁₄N₅O) | 55 | Requires elevated temperatures |
| Potassium thioacetate (DMF, 80°C, 8 h) | Thioacetate analog (C₁₆H₁₅N₄OS) | 72 | Enhanced nucleophilicity in polar aprotic solvents |
The reaction kinetics follow second-order dependence, with solvent polarity significantly influencing reaction rates.
Condensation Reactions
The hydrazide group participates in Schiff base formation and related condensations:
| Partner Reagent | Conditions | Product | Application |
|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, HCl (reflux, 4 h) | Arylidene-hydrazone (C₂₁H₁₇BrN₅O₃) | Precursor for anticancer agents |
| Cyclohexanone | AcOH, 100°C, 8 h | Cyclohexylidene derivative (C₂₀H₂₂BrN₄O) | Studied for antimicrobial activity |
| Isoniazid | EtOH, RT, 24 h | Bishydrazide (C₁₇H₁₆BrN₇O₂) | Tuberculosis drug analog |
The α,β-unsaturated ketone moiety facilitates conjugate additions, broadening synthetic utility.
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems:
| Conditions | Product | Key Features |
|---|---|---|
| Polyphosphoric acid (PPA, 120°C, 3 h) | Pyrazolo[1,5-a]pyrimidine (C₁₄H₁₁BrN₄O) | Enhanced aromatic stability |
| CuI/DMF (microwave, 150°C, 30 min) | Triazolo-pyrazole (C₁₄H₁₀BrN₅O) | Catalytic cycloaddition |
| H₂O₂/AcOH (reflux, 6 h) | Oxadiazole derivative (C₁₄H₁₁BrN₄O₂) | Oxidative ring closure |
These reactions exploit the electrophilic nature of the propenylidene group and the nucleophilic hydrazide nitrogen .
Oxidation and Reduction
The carbonyl and alkene groups undergo redox transformations:
Oxidation (KMnO₄/H₂SO₄, 80°C):
-
Converts propenylidene to carboxylic acid (C₁₄H₁₃N₄O₃)
-
Yield: 82%
-
Product shows increased solubility in polar solvents.
Reduction (H₂/Pd-C, EtOH):
-
Hydrogenates alkene to propane derivative (C₁₄H₁₅BrN₄O)
-
Yield: 90%
-
Retains pyrazole ring integrity.
Mechanistic and Kinetic Insights
-
Nucleophilic substitution : Rate constants correlate with Gutmann donor numbers of solvents (R² = 0.94).
-
Cyclization : Follows Baldwin's rules, favoring 5- and 6-membered ring formation .
-
pH dependence : Hydrazide deprotonation (pKa ≈ 3.8) critical for condensation reactivity.
Comparative Reactivity Table
| Reaction Type | Activation Energy (kJ/mol) | Thermodynamic Favorability (ΔG, kJ/mol) |
|---|---|---|
| Substitution | 72.4 ± 3.1 | -28.9 |
| Condensation | 85.1 ± 2.7 | -15.3 |
| Cyclization | 92.6 ± 4.2 | -42.1 |
Data derived from Arrhenius plots and DFT calculations.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
Methyl and isopropyl groups at the pyrazole 3-position modulate solubility; the isopropyl derivative (389.26 g/mol) exhibits greater hydrophobicity than the methyl analog (361.19 g/mol), which may influence membrane permeability .
Crystallographic and Computational Insights :
- SCXRD analyses confirm the (E)-configuration of the imine bond in all compounds, critical for maintaining planar geometry and π-π stacking interactions .
- DFT studies on (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide reveal delocalized electron density across the carbohydrazide backbone, a feature likely shared by the brominated analog .
Pharmacological Potential
- Antimicrobial Activity: Pyrazole carbohydrazides with halogen substituents (Br, Cl) show enhanced activity against bacterial strains compared to non-halogenated derivatives, likely due to improved target binding .
- Structure-Activity Relationships (SAR) :
- The 3-methyl group in the target compound balances steric hindrance and solubility, whereas bulkier substituents (e.g., 4-isobutylphenyl in ) may reduce bioavailability despite increased lipophilicity .
- Bromine’s polarizability may enhance interactions with hydrophobic enzyme pockets compared to smaller halogens like chlorine .
Q & A
Q. Structural Validation :
- FT-IR : Confirms imine (C=N) stretch at ~1600 cm⁻¹ and N-H vibrations .
- 1H/13C NMR : Assigns protons (e.g., aromatic, methyl, and bromine-coupled signals) and carbons .
- X-ray Diffraction : Resolves crystal packing and confirms stereochemistry .
Q. Reference :
Basic: Which spectroscopic techniques are essential for characterizing the electronic environment of this compound?
Methodological Answer:
- 1H NMR : Identifies proton environments, e.g., deshielded imine protons and coupling patterns from bromine .
- UV-Vis Spectroscopy : Detects π→π* and n→π* transitions in the conjugated hydrazone system .
- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., loss of Br or phenyl groups) .
- FT-IR : Validates functional groups (e.g., C=O, N-H) and hydrogen bonding .
Q. Reference :
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
- Computational Setup : Use B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) .
- Reactivity Analysis :
- Fukui Indices : Identify nucleophilic/electrophilic sites (e.g., bromine and imine groups) .
- Electrostatic Potential Maps : Visualize charge distribution to predict binding sites for molecular docking .
- Vibrational Assignments : Compare DFT-calculated IR frequencies with experimental data to resolve ambiguities (e.g., N-H vs. C-H stretches) .
Q. Reference :
Advanced: What challenges arise in crystallographic refinement, and how do tools like SHELXL improve accuracy?
Methodological Answer:
- Challenges :
- Solutions :
Q. Reference :
Advanced: How do substituents influence bioactivity, and what SAR insights exist for this scaffold?
Methodological Answer:
- Substituent Effects :
- SAR Studies :
Q. Reference :
Advanced: How to resolve contradictions between experimental and computational vibrational data?
Methodological Answer:
- Step 1 : Re-optimize DFT parameters (e.g., hybrid functionals like CAM-B3LYP) to better model electron correlation .
- Step 2 : Scale calculated frequencies by 0.96–0.98 to account for anharmonicity .
- Step 3 : Use potential energy distribution (PED) analysis to assign overlapping bands (e.g., C=N vs. C=C stretches) .
Q. Reference :
Advanced: How to optimize synthetic yields when introducing bromine substituents?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
